D-Alanine tert.butyl ester hydrochloride
Description
Significance as a Chiral Amino Acid Derivative in Organic Synthesis
The significance of D-Alanine (B559566) tert-butyl ester hydrochloride lies in its identity as a chiral building block. lookchem.combicbiotech.com Chirality, or 'handedness', is a fundamental property in molecular biology and pharmacology, as the physiological activity of many molecules is dependent on their specific three-dimensional structure. Chiral amino acids, such as D-alanine, serve as versatile starting materials for synthesizing enantiomerically pure compounds. rsc.org D-Alanine is an amino acid commonly found in bacteria and is essential for the biosynthesis of their cell walls. lookchem.comchemicalbook.com
By converting D-alanine into its tert-butyl ester hydrochloride derivative, chemists gain a valuable tool for organic synthesis. lookchem.com The "D" configuration of the stereocenter is preserved, allowing for its incorporation into larger molecules where this specific stereochemistry is required. This is particularly important in the synthesis of peptides or other bioactive molecules where a D-amino acid is needed to confer specific properties, such as resistance to enzymatic degradation. The use of such chiral derivatives has become a cornerstone in asymmetric synthesis, the field of chemistry focused on producing a single enantiomer of a chiral product. frontiersin.org
Role in the Evolution of Stereoselective Chemical Methodologies
Chiral amino acids and their derivatives have played a pivotal role in the development of stereoselective chemical methodologies. rsc.org These methods aim to control the stereochemical outcome of a reaction, yielding a specific isomer with high selectivity. researchgate.net The use of chiral ligands derived from amino acids in transition metal catalysis, for example, has enabled a wide range of atroposelective C-H bond functionalizations, creating axially chiral biaryls and other complex structures with high enantioselectivity. rsc.orgresearchgate.net
While not always used as a ligand itself, D-Alanine tert-butyl ester hydrochloride exemplifies the type of chiral pool starting material that fuels these advanced synthetic strategies. It provides a readily available source of a specific stereocenter. orgsyn.org Research into stereoselective reactions has shown that even simple chiral molecules can influence the outcome of complex transformations. For instance, studies on the acylation of RNA have demonstrated that chiral amino acid derivatives can react with significant diastereoselectivity. nih.govresearchgate.net This highlights a broader principle: the inherent chirality of building blocks like D-Alanine tert-butyl ester hydrochloride is fundamental to achieving the high levels of stereocontrol required in modern synthetic chemistry. frontiersin.org The development of catalysts and reagents that can effectively discriminate between enantiomers or diastereomers often relies on insights gained from studying the interactions of well-defined chiral substrates. frontiersin.orgnih.gov
Overview of its Strategic Utility in Complex Molecule Assembly
The strategic utility of D-Alanine tert-butyl ester hydrochloride in the assembly of complex molecules is primarily linked to the concept of protecting groups. wikipedia.org In multi-step synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is modified. organic-chemistry.org The tert-butyl ester group serves as a protecting group for the carboxylic acid function of D-alanine. chemicalbook.comwikipedia.org
This protection is strategic because the tert-butyl ester is stable under a variety of reaction conditions, including those involving bases and nucleophiles, but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA). wikipedia.orgub.edu This type of selective deprotection is a key component of an "orthogonal protection strategy," where multiple protecting groups are used in a single molecule, each removable under distinct conditions without affecting the others. wikipedia.orgorganic-chemistry.org
This strategy is indispensable in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptides. ub.edu In a typical Fmoc/tBu strategy, the N-terminus of the amino acid is protected by a base-labile Fmoc group, while side-chain functional groups and the C-terminus are often protected by acid-labile groups like the tert-butyl ester. wikipedia.orgub.edu D-Alanine tert-butyl ester hydrochloride fits perfectly into this scheme when a D-alanine residue is required in the peptide sequence. tcichemicals.com Its use as an intermediate allows for the sequential and controlled addition of amino acids to build complex peptide chains, which are themselves often components of even larger and more intricate target molecules. lookchem.comub.edu
Interactive Table: Strategic Applications in Synthesis
Properties
Molecular Weight |
181.7 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Process Development
Established Synthetic Routes for D-Alanine (B559566) tert-butyl ester hydrochloride
The preparation of D-Alanine tert-butyl ester hydrochloride is primarily achieved through two main synthetic pathways: direct acid-catalyzed esterification of D-Alanine with tert-Butanol (B103910) and transesterification approaches. Each of these routes offers distinct advantages and challenges, particularly concerning reaction conditions, catalyst selection, and the preservation of optical purity.
Acid-Catalyzed Esterification of D-Alanine with tert-Butanol
Acid-catalyzed esterification, a variant of the classical Fischer-Speier esterification, is a direct and widely utilized method for the synthesis of D-Alanine tert-butyl ester hydrochloride. masterorganicchemistry.combyjus.comorganic-chemistry.orglibretexts.org This reaction involves the treatment of D-Alanine with tert-Butanol in the presence of a strong acid catalyst. The acid serves a dual purpose: it protonates the carboxylic acid group of D-Alanine, rendering it more susceptible to nucleophilic attack by the alcohol, and it facilitates the formation of the final hydrochloride salt.
Role of Specific Acid Catalysts (e.g., Thionyl Chloride, p-Toluenesulfonic Acid, Sulfuric Acid-Impregnated Silica)
Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for the esterification of amino acids. google.comnih.gov When reacted with an alcohol like tert-butanol, it forms an intermediate chlorosulfite, which then reacts with the carboxylic acid of D-alanine to form an acyl chloride in situ. This highly reactive intermediate is then readily attacked by the alcohol to form the ester. nih.gov A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product. The in situ generation of HCl also facilitates the formation of the final hydrochloride salt.
p-Toluenesulfonic Acid (p-TSA): p-Toluenesulfonic acid is a strong organic acid that is solid and non-oxidizing, making it a convenient and safe catalyst for esterification reactions. organic-chemistry.org It is effective in catalyzing the reaction between D-alanine and isobutylene (B52900) (a source of the tert-butyl group) or tert-butanol. nih.gov The reaction typically requires several days at room temperature to proceed to completion. nih.gov
Sulfuric Acid-Impregnated Silica (B1680970) (H₂SO₄/SiO₂): This solid acid catalyst offers several advantages over homogeneous catalysts like sulfuric acid. nih.gov Being heterogeneous, it can be easily separated from the reaction mixture by filtration, simplifying the workup procedure and allowing for potential catalyst recycling. The silica support provides a high surface area for the reaction to occur. This catalyst is also effective in the reaction of D-alanine with isobutylene, typically requiring several days at room temperature. nih.gov
Optimization of Reaction Conditions for Enhanced Selectivity and Efficiency
The optimization of reaction conditions is crucial for maximizing the yield and purity of D-Alanine tert-butyl ester hydrochloride while minimizing reaction times and side product formation. Key parameters that are typically optimized include temperature, reaction time, and catalyst loading.
For the thionyl chloride mediated synthesis, precise temperature control is essential to prevent unwanted side reactions. A Japanese patent describes a process for the synthesis of d-alanine ethyl ester hydrochloride where the reaction is carried out at 50°C for 3 hours, achieving a high yield. google.com Similar conditions can be adapted for the synthesis with tert-butanol.
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Reactants | D-Alanine, Ethanol, Thionyl Chloride | 100 | 99.8+ (optical) | google.com |
| Temperature | 50°C | |||
| Time | 3 hours |
Table 1: Reaction conditions for the synthesis of D-Alanine ethyl ester hydrochloride using thionyl chloride, adaptable for tert-butyl ester synthesis.
For catalysts like p-Toluenesulfonic Acid and Sulfuric Acid-Impregnated Silica , the reaction is often conducted at room temperature. A patent indicates that the reaction of an amino acid with isobutylene in the presence of these catalysts can take from 1 to 8 days. nih.gov The extended reaction time is a trade-off for the milder reaction conditions.
| Catalyst | Reactant | Temperature | Time | Reference |
| p-Toluenesulfonic Acid | Amino Acid, Isobutylene | Room Temperature | 4-5 days | nih.gov |
| Sulfuric Acid-Impregnated Silica | Amino Acid, Isobutylene | Room Temperature | 4-5 days | nih.gov |
Table 2: General reaction conditions for the synthesis of amino acid tert-butyl esters using p-TSA and H₂SO₄/SiO₂.
Mechanistic Pathways of Ester Formation and Hydrochloride Salt Generation
The acid-catalyzed esterification of D-Alanine with tert-butanol follows the general mechanism of a Fischer-Speier esterification. masterorganicchemistry.combyjus.comorganic-chemistry.orglibretexts.org
Mechanism of Ester Formation:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the D-alanine carboxylic acid group. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tert-butanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining original hydroxyl group reforms the double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated ester.
Deprotonation: A base (such as the alcohol or water in the reaction mixture) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final D-Alanine tert-butyl ester.
Mechanism of Hydrochloride Salt Generation: The hydrochloride salt is formed by the reaction of the free amino group of the newly formed D-Alanine tert-butyl ester with hydrogen chloride. The HCl can be generated in situ, as is the case when thionyl chloride is used as the catalyst, or it can be added in a separate step. nih.gov The basic amino group readily accepts a proton from the strong acid, forming the ammonium (B1175870) salt, which is the hydrochloride. This salt formation is often advantageous as it can facilitate the purification of the product through crystallization.
Transesterification Approaches for D-Alanine tert-butyl ester
Transesterification is an alternative route for the synthesis of D-Alanine tert-butyl ester. This method involves the reaction of an existing ester of D-alanine (e.g., the methyl or ethyl ester) with tert-butanol in the presence of a catalyst. This approach can be particularly useful when the starting D-alanine ester is more readily available or when milder reaction conditions are desired.
Retention of Optical Purity in Transesterification Reactions
A critical consideration in any synthesis involving a chiral center is the retention of its stereochemical integrity. Racemization can be a significant side reaction, particularly under harsh reaction conditions (e.g., high temperatures or strongly basic/acidic environments).
Enzymatic catalysis, particularly with the use of lipases, has emerged as a powerful tool for conducting transesterification reactions while preserving the optical purity of the substrate. Lipases can exhibit high enantioselectivity, meaning they preferentially catalyze reactions with one enantiomer over the other, or they can catalyze the reaction without affecting the chiral center. In the context of synthesizing D-Alanine tert-butyl ester, a lipase (B570770) could be used to catalyze the transesterification of a racemic alanine (B10760859) ester, selectively producing the D-enantiomer of the tert-butyl ester, or to convert a pre-existing D-alanine ester to the tert-butyl ester without racemization.
The use of lipases in non-aqueous media, such as organic solvents, is well-established for esterification and transesterification reactions. These enzymes often exhibit remarkable stability and activity in such environments. The choice of solvent can also influence the enzyme's selectivity and activity.
| Enzyme | Substrate | Alcohol | Selectivity | Reference |
| Lipase | Racemic Alcohols | Vinyl Acetate (B1210297) | High Enantiomeric Excess | nih.gov |
| Lipase B from Candida antarctica | Secondary Alcohols | - | Enantioselective | nih.gov |
Table 3: Examples of lipase-catalyzed reactions demonstrating high enantioselectivity, a principle applicable to D-Alanine ester synthesis.
Alternative Synthetic Strategies
Given the challenges and specific requirements of different synthetic routes, several alternative strategies for preparing D-Alanine tert-butyl ester hydrochloride have been developed.
A common and direct method for the tert-butylation of amino acids involves the reaction with isobutylene under acidic conditions. nii.ac.jpgoogle.com This process typically utilizes a strong acid catalyst to facilitate the electrophilic addition of the tert-butyl cation (derived from isobutylene) to the carboxylic acid group of D-alanine.
The general process involves reacting the amino acid with isobutylene in a suitable solvent, such as dioxane, in the presence of an acid catalyst. google.com After the esterification is complete, the resulting D-Alanine tert-butyl ester is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt. google.com Various acid catalysts can be employed, with differing efficiencies and reaction times.
Key Features of Isobutylene-Based Synthesis:
Catalysts: Common catalysts include p-Toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄), sometimes impregnated on a solid support like silica. google.com
Reaction Time: The reaction can be lengthy, often requiring stirring for several days (e.g., 1-8 days) under autoclave conditions to achieve satisfactory conversion. google.com
Workup: The process involves washing with a bicarbonate solution to neutralize the acid catalyst, followed by extraction of the free ester. The hydrochloride salt is then precipitated by adding an ethereal HCl solution. google.com
Table 1: Comparison of Acid Catalysts in Isobutylene-based Synthesis of Amino Acid tert-Butyl Esters This table is a representative summary based on typical conditions described in the literature.
| Acid Catalyst | Typical Reaction Time | Reported Conditions | Notes |
|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | 2-3 days | Autoclave, Dioxane solvent | Commonly used for direct esterification of free amino acids. google.com |
| Sulfuric Acid (H₂SO₄) | Variable | Can have limitations and lead to poor yields (e.g., 35%) under certain autoclave conditions. google.com | Yields may be improved with N-protected substrates. google.com |
| Boron trifluoride etherate / Phosphoric acid | Not Specified | Requires N-protected amino acid. | Adds complexity due to protection/deprotection steps. google.com |
An increasingly popular and powerful method for synthesizing tert-butyl esters involves using tert-butyl acetate as both the reagent and the solvent, catalyzed by a strong acid. nii.ac.jpgoogle.com This approach is particularly effective for free amino acids, which are often insoluble in standard organic solvents. nii.ac.jpthieme.de
A prominent example involves stirring the amino acid (e.g., L-alanine or D-alanine) in tert-butyl acetate with a catalytic amount of perchloric acid (HClO₄). chemicalbook.comrsc.org The reaction proceeds at room temperature over one to two days. chemicalbook.comrsc.org A newer, safer, and faster variation of this method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as the catalyst, which can produce the desired tert-butyl ester in high yields more rapidly than traditional methods. nii.ac.jpthieme.de
Key Features of tert-Butyl Acetate-Based Synthesis:
Catalysts: Perchloric acid (HClO₄) is a conventional choice, though it is a potentially hazardous reagent. nii.ac.jpgoogle.comchemicalbook.com Bis(trifluoromethanesulfonyl)imide (Tf₂NH) is a more recent, highly efficient, and safer alternative. nii.ac.jpthieme.de
Conditions: The reaction is typically performed at or near room temperature. google.comrsc.org
Efficiency: The Tf₂NH-catalyzed method is noted for being significantly faster and producing high yields. nii.ac.jpthieme.de
Workup: The workup involves washing with water and dilute acid, followed by neutralization with a base like sodium carbonate (Na₂CO₃) or potassium hydrogen carbonate (KHCO₃). The free ester is extracted and then converted to the hydrochloride salt. chemicalbook.comrsc.org
Table 2: Comparison of Catalytic Systems for tert-Butylation using tert-Butyl Acetate This table is a representative summary based on typical conditions described in the literature.
| Catalyst | Typical Reaction Time | Temperature | Reported Yield | Notes |
|---|---|---|---|---|
| Perchloric Acid (HClO₄) | 18-48 hours | 0°C to Room Temp | Good (e.g., ~75-80% for L-phenylalanine) google.com | Effective but potentially hazardous. nii.ac.jpgoogle.comchemicalbook.comrsc.org |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Faster than conventional methods | Room Temp | High (e.g., 81% for D-valine) nii.ac.jp | Considered a simple, safe, and powerful alternative. nii.ac.jpthieme.de |
Investigation of Stereochemical Outcomes in Synthetic Pathways
A paramount concern in the synthesis of D-Alanine tert-butyl ester hydrochloride is the preservation of the stereochemical integrity of the chiral center at the α-carbon.
Control of Enantiomeric Purity During Synthesis
The enantiomeric purity of the final product is critical, as the biological activity of chiral molecules is often specific to a single enantiomer. D-Alanine, for instance, is a key component in bacterial cell walls. alfachemch.com The synthetic methods used must therefore be designed to prevent the D-enantiomer from converting to the L-enantiomer.
Control over enantiomeric purity is often achieved by carefully selecting reaction conditions that are not harsh enough to cause epimerization at the chiral center. Methods that proceed under mild conditions, such as the Tf₂NH-catalyzed tert-butylation in tert-butyl acetate, are advantageous in this regard. nii.ac.jp It has been confirmed for similar amino acids, like L-phenylalanine, that this specific method does not induce racemization. nii.ac.jp The development of analytical techniques, such as chiral capillary electrophoresis, is also crucial for accurately monitoring and controlling the enantiomeric purity of pharmaceuticals during synthesis. nih.gov
Minimization of Racemization Under Reaction Conditions
Racemization, the conversion of an enantiomerically pure substance into an equal mixture of both enantiomers, is a significant risk during the esterification of amino acids. This process is often promoted by alkaline (basic) conditions or excessive heat. nih.govru.nl
During synthesis, prolonged exposure of the unreacted ester to alkaline media, which can be present during the workup phase (e.g., neutralization with Na₂CO₃), is a known cause of racemization. nih.gov The mechanism often involves the deprotonation of the α-proton, leading to a planar, achiral enolate intermediate which can be re-protonated from either face to yield a mixture of D and L forms.
Strategies to Minimize Racemization:
Use of Mild Conditions: Employing reactions that run at room temperature or below significantly reduces the risk of heat-induced racemization. google.com
Control of Basicity: Careful control of pH during workup is essential. Minimizing the time the product spends in a basic solution can prevent epimerization. nih.gov For instance, immediate extraction following neutralization is a common practice. chemicalbook.com
Stoichiometry Control: In related peptide coupling reactions, using an excess of the amino acid anion and a specific base (like Na₂CO₃ instead of NaHCO₃) has been shown to minimize racemization by reducing the contact time of the activated ester with the alkaline medium. nih.gov
Catalyst Choice: The selection of a catalyst that does not promote racemization is crucial. Acid-catalyzed reactions are generally preferred over base-catalyzed ones for maintaining stereochemical integrity at the α-carbon of amino acids. nii.ac.jpgoogle.com
Scale-Up Considerations for Laboratory and Pilot-Scale Research Syntheses
The transition from laboratory-scale synthesis of D-Alanine tert-butyl ester hydrochloride to pilot-plant production necessitates a thorough evaluation of synthetic methodologies to ensure efficiency, scalability, and economic viability. Key considerations include reaction conditions, catalyst selection, reaction times, product yield, and the number of synthetic steps involved.
A more direct and scalable approach involves the reaction of the amino acid with isobutylene in the presence of an acid catalyst. google.com This method avoids the need for amino-group protection, thereby simplifying the process. A process described in patent literature outlines reacting an amino acid like D-Alanine with isobutylene using an acid catalyst such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid. google.com The reaction is typically carried out in a solvent like dichloromethane (B109758) or dioxane over a period of one to eight days. google.com Following the esterification, the resulting free base is converted to the hydrochloride salt by treatment with a solution of hydrogen chloride (HCl) in a solvent like diethyl ether. google.com
The choice of catalyst and reaction conditions is critical for a successful scale-up. While strong mineral acids like sulfuric acid can be effective, their use can present challenges in terms of reactor corrosion and difficult work-ups. google.com The use of catalysts like PTSA offers a milder alternative. The reaction is often performed in an autoclave at the laboratory scale to contain the volatile isobutylene and manage reaction pressure, but transitioning to a pilot-plant scale requires careful engineering to handle these conditions safely and efficiently. google.com
The work-up procedure for this direct esterification method is relatively straightforward, involving washing the reaction mixture with a bicarbonate solution to neutralize the acid catalyst, followed by water and brine washes. google.com The final step, formation of the hydrochloride salt, involves dissolving the isolated tert-butyl ester free base in a dry solvent and adding an ethereal solution of HCl, followed by removal of the solvent under vacuum. google.com
Below is a comparative analysis of different synthetic strategies for preparing amino acid tert-butyl esters, highlighting factors pertinent to scaling up the synthesis of D-Alanine tert-butyl ester hydrochloride.
Table 1: Comparison of Synthetic Methodologies for Amino Acid tert-Butyl Ester Synthesis
This table provides a comparative overview of different methods for synthesizing amino acid tert-butyl esters, with a focus on parameters relevant to process scale-up.
| Methodology | Catalyst | Protecting Group Required? | Typical Reaction Time | Reported Yield | Key Scale-Up Considerations | Reference |
| Direct Esterification | p-Toluenesulfonic acid (PTSA) or H₂SO₄ on silica | No | 1-8 days | Not specified, but described as a high-yield process | Avoids protection/deprotection steps, simplifying the process. Requires containment for isobutylene (e.g., autoclave). Long reaction times may be a drawback. | google.com |
| Esterification with Protection | p-Toluenesulfonyl group | Yes (p-Toluenesulfonyl) | Not specified | ~91% | High yield, but additional steps for protection and deprotection increase complexity and cost for industrial scale. | google.com |
| Esterification with Mixed Reagents | Sulfuric Acid | No | Not specified | ~35% | Very low yield makes this method economically unviable for pilot or industrial scale production. | google.com |
| Esterification via Boc-Protection | Perchloric Acid | Yes (Boc-protection of amide) | 48 hours (for esterification step) | 70% (for esterification step) | Multi-step process starting from pyroglutamic acid, suitable for specific derivatives but may not be the most direct route for simple amino acid esters. | nih.gov |
Stereochemical Control and Enantiomeric Discrimination
Enantiomeric Purity Assessment and Maintenance Throughout Reaction Sequences
The primary role of the tert-butyl ester group in D-Alanine (B559566) tert-butyl ester hydrochloride is to serve as a protecting group for the carboxylic acid functionality. This protection is crucial for maintaining the enantiomeric purity of the D-alanine moiety during multi-step synthetic sequences, such as solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The bulky tert-butyl group prevents the carboxylate from participating in unwanted side reactions and, importantly, helps to maintain the stereochemical integrity of the adjacent chiral center (the α-carbon) by preventing racemization under many reaction conditions.
Assessing the enantiomeric purity is critical to ensure that no loss of stereochemical information has occurred. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard and effective method for this purpose. For instance, in the development of chiral assays for related alanine (B10760859) derivatives, such as catalysts prepared from alanine methyl ester hydrochloride, chiral HPLC is used to confirm high enantiomeric excess (ee), often exceeding 99%. orgsyn.org This same principle is applied to verify the enantiomeric purity of D-Alanine tert-butyl ester hydrochloride and its subsequent products.
Table 1: Analytical Methods for Enantiomeric Purity of Alanine Derivatives
| Analytical Technique | Application Example | Typical Result | Reference |
| Chiral HPLC | Analysis of a catalyst derived from alanine methyl ester hydrochloride | >99% ee | orgsyn.org |
| Chiral SFC | Analysis of a catalyst derived from alanine methyl ester hydrochloride | Rt(major) = 3.9 min, Rt(minor) = 4.5 min | orgsyn.org |
| Optical Rotation | Measurement for L-Alanine tert-butyl ester hydrochloride | [α]20/D +1.4±0.2° | sigmaaldrich.com |
| Optical Rotation | Measurement for D-Alanine tert-butyl ester hydrochloride | -1.0 to -2.0 deg | tcichemicals.com |
Diastereoselective Transformations Utilizing D-Alanine tert.butyl ester hydrochloride as a Chiral Auxiliary or Ligand
While D-Alanine tert-butyl ester hydrochloride itself is primarily a building block, its derivatives are employed as chiral auxiliaries to direct the stereochemical course of reactions, leading to the preferential formation of one diastereomer over another. msu.edu A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a subsequent reaction.
Research into N-acyl-alanine derivatives has demonstrated their effectiveness in diastereoselective synthesis. For example, N-(2-benzoylphenyl)-2-(tert-butylamino)propanamide, a chiral auxiliary derived from alanine, is used for the asymmetric synthesis of other α-amino acids. researchgate.net This auxiliary reacts with α-amino acids to form Schiff base complexes with Nickel(II) ions. The steric hindrance and conformational rigidity imposed by the alanine-derived auxiliary guide the approach of reagents, resulting in high diastereoselectivity in subsequent alkylation reactions. researchgate.net This strategy showcases how the chirality of the parent D-alanine structure can be leveraged to create new stereocenters with a high degree of control.
Table 2: Diastereoselectivity in the Synthesis of α-Amino Acids Using an Alanine-Derived Chiral Auxiliary
| Reactant | Diastereomeric Ratio (S,S) : (R,S) | Chemical Yield | Reference |
| Glycine (B1666218) | >98:2 | 99% | researchgate.net |
| Phenylalanine | 95:5 | 92% | researchgate.net |
| Valine | 74:26 | 73% | researchgate.net |
Mechanisms of Chiral Recognition in Synthetic and Analytical Applications
Chiral recognition is the process by which a chiral molecule (the host) interacts differently with the two enantiomers of another chiral molecule (the guest). This phenomenon is based on the formation of transient diastereomeric complexes, which have different energies of formation and therefore different stabilities. nih.gov
D-Alanine tert-butyl ester hydrochloride serves as a precursor for materials capable of chiral recognition. A notable application is in the synthesis of chiral ionic liquids (CILs). wiley.comwiley.com Both D- and L-alanine tert-butyl ester hydrochlorides can be converted into ionic liquids via an anion metathesis reaction with a lithium salt like lithium bis-(pentafluoroethylsulfonyl)imide (LiBETA). wiley.com The resulting alanine-based CILs can act as a chiral medium.
The mechanism of recognition was demonstrated using the chiral analyte 2,2,2-trifluoroanthrylethanol (TFAE). When the L-alanine-based CIL was used as the solvent, the fluorescence emission intensity of the S-enantiomer of TFAE was significantly higher than that of the R-enantiomer. wiley.com This difference arises from the distinct diastereomeric interactions between the chiral ionic liquid and each enantiomer of the analyte. The differing stabilities and geometries of these transient complexes lead to a measurable difference in their spectroscopic properties, allowing for chiral discrimination. wiley.com
Table 3: Chiral Recognition of TFAE Enantiomers by an L-Alanine-based Chiral Ionic Liquid
| Chiral Host | Chiral Analyte | Observation | Mechanism | Reference |
| L-Alanine tert-butyl ester BETA IL | S-2,2,2-trifluoroanthrylethanol | Higher fluorescence emission intensity | Favorable diastereomeric interaction | wiley.com |
| L-Alanine tert-butyl ester BETA IL | R-2,2,2-trifluoroanthrylethanol | Lower fluorescence emission intensity | Less favorable diastereomeric interaction | wiley.com |
Comparative Analysis of D- and L-Enantiomers in Asymmetric Induction
In asymmetric synthesis, the choice between a D- or L-enantiomer of a chiral catalyst or auxiliary is fundamental, as it dictates the absolute configuration of the product. According to the principles of asymmetric induction, using the enantiomeric form of the chiral controller will ideally lead to the formation of the enantiomeric product, often with a similar level of stereoselectivity.
This principle is clearly illustrated by the chiral ionic liquids derived from D- and L-Alanine tert-butyl ester hydrochloride. Research has shown that a CIL synthesized from L-Alanine tert-butyl ester exhibits enantioselectivity for the S-enantiomer of the chiral analyte TFAE. wiley.comwiley.com It follows that a CIL synthesized from D-Alanine tert-butyl ester hydrochloride would exhibit the opposite selectivity, preferentially interacting with the R-enantiomer of TFAE. This complementary behavior is essential for the development of comprehensive analytical methods and for the synthesis of both enantiomers of a target molecule, which is often required in pharmaceutical development. orgsyn.orgwiley.com
The ability to synthesize both D- and L-alanine of high enantiomeric purity is therefore crucial. google.com The availability of both enantiomers of building blocks like Alanine tert-butyl ester hydrochloride allows chemists to access either enantiomer of a desired product by simply choosing the corresponding chiral precursor. This dual-mode synthetic strategy is a cornerstone of modern asymmetric catalysis and synthesis.
Analytical Research Methodologies for Characterization and Study
Advanced Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure and stereochemistry of D-Alanine (B559566) tert-butyl ester hydrochloride. These methods provide insights into the atomic connectivity, the chiral nature of the molecule, and its interactions with other chiral entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. For D-Alanine tert-butyl ester hydrochloride, ¹H and ¹³C NMR are routinely used to confirm the presence of all constituent protons and carbons in the molecule, thereby verifying its identity and structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum of D-Alanine tert-butyl ester hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, provides characteristic signals for each type of proton. The spectrum is expected to show a doublet for the methyl protons (CH₃), a quartet for the alpha-proton (α-CH), and a singlet for the nine equivalent protons of the tert-butyl group. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet and can exchange with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbon, the alpha-carbon, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of these carbons are indicative of their chemical environment.
While specific research-grade spectral data for D-Alanine tert-butyl ester hydrochloride is not widely published, the expected chemical shifts can be inferred from data for the corresponding L-enantiomer, L-Alanine tert-butyl ester hydrochloride, due to the identical chemical environment for each nucleus, and from general chemical shift tables. utsouthwestern.eduwhalecorporation.comchemicalbook.com A representative ¹H NMR data table is provided below.
| Proton | Expected Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| C(CH₃)₃ | ~1.50 | Singlet | N/A |
| CH-CH ₃ | ~1.55 | Doublet | ~7.2 |
| CH -CH₃ | ~4.10 | Quartet | ~7.2 |
| -NH₃⁺ | Variable | Broad Singlet | N/A |
This table is illustrative and based on typical values for similar compounds.
Mechanistic Insights: In synthetic applications, such as peptide coupling reactions where D-Alanine tert-butyl ester hydrochloride is used as a nucleophile, NMR spectroscopy can be used to monitor the reaction progress. The disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the product provide real-time mechanistic insights and information on reaction kinetics.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Confirmation and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful technique for confirming the absolute configuration of enantiomers.
Since D-Alanine tert-butyl ester hydrochloride is a chiral molecule, it will produce a characteristic CD spectrum that is a mirror image of the spectrum of its L-enantiomer. nih.gov Studies on the parent amino acid, D-alanine, show a positive Cotton effect with a maximum around 200-210 nm. nih.govsigmaaldrich.com The esterification to the tert-butyl ester is not expected to change the sign of the Cotton effect but may shift the position and intensity of the absorption bands.
The observation of a CD spectrum for a sample of D-Alanine tert-butyl ester hydrochloride that is consistent with the D-configuration and opposite to that of the L-enantiomer provides definitive confirmation of its enantiomeric identity. The magnitude of the CD signal is also proportional to the enantiomeric excess (ee) of the sample, allowing for a semi-quantitative assessment of its enantiopurity. nih.gov
| Enantiomer | Expected Cotton Effect (CE) | Approximate Wavelength Range (nm) |
| D-Alanine tert-butyl ester hydrochloride | Positive | 200 - 240 |
| L-Alanine tert-butyl ester hydrochloride | Negative | 200 - 240 |
This table is based on the known behavior of alanine (B10760859) enantiomers and their derivatives. nih.gov
Conformational analysis of D-Alanine tert-butyl ester hydrochloride in different solvents can also be performed using CD spectroscopy, as changes in the molecule's conformation can lead to changes in its CD spectrum.
Fluorescence Spectroscopy for Chiral Recognition Investigations
Fluorescence spectroscopy is a highly sensitive technique that can be employed for chiral recognition. This is typically achieved by using a chiral fluorescent sensor (or host) that can form diastereomeric complexes with the enantiomers of the analyte (the guest), in this case, D-Alanine tert-butyl ester hydrochloride.
The principle of this method relies on the differential interaction between the chiral sensor and the D- and L-enantiomers of the analyte. nih.gov These interactions can lead to a difference in the fluorescence intensity (fluorescence quenching or enhancement) or a shift in the emission wavelength of the sensor upon binding to each enantiomer. nih.govrsc.org For instance, a chiral sensor based on a BINOL (1,1'-Bi-2-naphthol) derivative could be used. nih.govrsc.org
The enantioselective response is often quantified by the fluorescence enantiomeric discrimination ratio (ef), which is the ratio of the change in fluorescence intensity upon interaction with the L-enantiomer versus the D-enantiomer. A significant difference in the fluorescence response confirms the ability of the sensor to recognize the chirality of the alanine ester. This method is particularly useful for the high-throughput screening of enantiomeric purity. researchgate.net
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are central to assessing the chemical purity and, most importantly, the enantiomeric excess of D-Alanine tert-butyl ester hydrochloride.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of enantiomers. To separate the enantiomers of D-Alanine tert-butyl ester hydrochloride, a chiral stationary phase (CSP) is required. chromatographyonline.comsigmaaldrich.com
Several types of CSPs are available, with those based on macrocyclic glycopeptides, such as teicoplanin (e.g., Astec CHIROBIOTIC T columns), being particularly effective for the direct separation of underivatized amino acids and their esters. sigmaaldrich.com These columns operate in polar organic or reversed-phase modes and can effectively resolve the D- and L-enantiomers. In many cases on such columns, the D-enantiomer is more strongly retained than the L-enantiomer. sigmaaldrich.com
Alternatively, derivatization with a chiral reagent can be performed to create diastereomers that can be separated on a standard achiral HPLC column. google.com However, direct methods are generally preferred to avoid additional reaction steps. sigmaaldrich.com The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.
| Parameter | Illustrative Value |
| Chiral Stationary Phase | Teicoplanin-based (e.g., CHIROBIOTIC T) |
| Mobile Phase | Methanol/Water with acidic or basic modifier |
| Retention Time (L-enantiomer) | t_R1 |
| Retention Time (D-enantiomer) | t_R2 (typically > t_R1) |
| Separation Factor (α) | (t_R2 - t_₀) / (t_R1 - t_₀) |
| Resolution (Rs) | 2(t_R2 - t_R1) / (w₁ + w₂) |
This table presents typical parameters for a chiral HPLC separation. Actual values depend on the specific conditions.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for assessing the purity of compounds. In the synthesis of peptides where D-Alanine tert-butyl ester hydrochloride is a starting material, TLC can be used to track its consumption and the formation of the product. rsc.orgorgsyn.org
A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The separated spots are visualized, typically using UV light or a chemical staining agent such as ninhydrin, which reacts with the primary amine of the D-alanine ester to produce a colored spot. peptide.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given eluent.
By comparing the Rf value of the spot in the reaction mixture to that of a standard sample of D-Alanine tert-butyl ester hydrochloride, one can determine if the starting material is still present. The appearance of a new spot with a different Rf value indicates the formation of the product. TLC is also a valuable tool for identifying the presence of impurities.
| Compound | Typical Rf Value | Visualization |
| D-Alanine tert-butyl ester hydrochloride | Varies with eluent | Ninhydrin stain, UV (if derivatized) |
| Peptide Product | Varies with eluent | Ninhydrin stain (if N-terminus is free), specific stains |
Rf values are highly dependent on the stationary and mobile phases used.
Gas Chromatography (GC) in Specific Research Contexts
Gas chromatography (GC) stands as a powerful analytical tool for the separation and analysis of volatile and semi-volatile compounds. In the context of D-Alanine tert-butyl ester hydrochloride, GC is particularly valuable for assessing its purity and for enantiomeric separation. Due to the polar nature of amino acids and their esters, derivatization is a common prerequisite for GC analysis to enhance volatility and improve chromatographic resolution.
In research, the enantiomeric purity of D-Alanine tert-butyl ester hydrochloride is often a critical parameter. Chiral GC, utilizing a chiral stationary phase, is the method of choice for this purpose. For instance, studies on analogous alanine esters have successfully employed chiral stationary phases like Chirasil-Val for the enantiomeric separation of their N-trifluoroacetyl isopropyl ester derivatives. nih.gov This approach allows for the accurate quantification of the D-enantiomer in the presence of its L-counterpart.
A typical GC method for the analysis of a derivatized D-alanine ester would involve the following:
| Parameter | Condition |
| Column | Chiral capillary column (e.g., Chirasil-L-Val) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | A temperature gradient, for example, starting at 100°C and ramping to 200°C |
This table represents a generalized GC method for chiral separation of alanine esters and would require optimization for the specific analysis of D-Alanine tert-butyl ester hydrochloride.
The retention time of the derivatized D-Alanine tert-butyl ester would be compared against a standard of the L-enantiomer to confirm its chiral identity and to determine the enantiomeric excess.
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for characterizing the physicochemical properties of pharmaceutical compounds, including D-Alanine tert-butyl ester hydrochloride. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information regarding the compound's thermal behavior and stability. tainstruments.com
Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions and Polymorphism
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying melting points, phase transitions, and polymorphic forms of a substance. For D-Alanine tert-butyl ester hydrochloride, a key application of DSC is the determination of its melting point, which is a fundamental indicator of its purity. Commercial suppliers report a melting point range of 170-175 °C for this compound.
A DSC thermogram of D-Alanine tert-butyl ester hydrochloride would be expected to show a sharp endothermic peak within this range, corresponding to the melting of the crystalline solid. The precise peak temperature and the enthalpy of fusion (ΔHfus), calculated from the area under the peak, are characteristic of the compound's crystalline form. The presence of multiple melting peaks could indicate the existence of polymorphs or impurities.
Hypothetical DSC Data for D-Alanine tert-butyl ester hydrochloride:
| Parameter | Value |
| Onset Temperature | ~170 °C |
| Peak Temperature | ~173 °C |
| Enthalpy of Fusion (ΔHfus) | Specific to the crystalline form |
| Atmosphere | Inert (e.g., Nitrogen) |
This table is a representation of expected DSC data based on the reported melting point. Actual experimental data would be required for precise values.
The study of polymorphism is critical in pharmaceutical development, as different crystalline forms can exhibit varying solubility, stability, and bioavailability. DSC is a primary screening tool for detecting such polymorphic transitions upon heating.
Thermogravimetric Analysis (TGA) for Assessing Thermal Stability under Research Conditions
Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature. For D-Alanine tert-butyl ester hydrochloride, TGA is used to determine the temperature at which the compound begins to degrade.
A TGA curve for D-Alanine tert-butyl ester hydrochloride would typically show a stable baseline up to a certain temperature, after which a significant mass loss would be observed, indicating thermal decomposition. The onset temperature of decomposition is a key parameter for assessing the compound's thermal stability. The analysis is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
Expected TGA Profile for D-Alanine tert-butyl ester hydrochloride:
| Temperature Range | Mass Loss (%) | Interpretation |
| Ambient to ~170 °C | Minimal | Compound is thermally stable |
| Above ~175 °C | Significant | Onset of thermal decomposition |
This table illustrates an expected TGA profile. Specific decomposition temperatures and mass loss percentages would need to be determined through experimental analysis.
The information gleaned from TGA is vital for establishing appropriate storage conditions and for understanding the compound's behavior during manufacturing processes that involve heating.
X-ray Diffraction (XRD) for Crystalline Structure Analysis and Polymorphism Studies
X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For D-Alanine tert-butyl ester hydrochloride, single-crystal XRD would be the definitive method to elucidate its absolute crystal structure, including bond lengths, bond angles, and conformational details.
Powder XRD (PXRD) is more commonly used in a research setting to characterize the crystalline nature of a bulk sample and to identify different polymorphic forms. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph.
While specific XRD data for D-Alanine tert-butyl ester hydrochloride is not widely available in the public domain, a hypothetical PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ). The position and relative intensities of these peaks are characteristic of the compound's crystal lattice.
Illustrative PXRD Peak Data:
| Diffraction Angle (2θ) | Relative Intensity (%) |
| Hypothetical Peak 1 | 100 |
| Hypothetical Peak 2 | 85 |
| Hypothetical Peak 3 | 60 |
| ... | ... |
This table is for illustrative purposes only and does not represent actual experimental data for D-Alanine tert-butyl ester hydrochloride.
By comparing the PXRD pattern of different batches or samples prepared under various conditions, researchers can identify and differentiate between polymorphs, solvates, and hydrates, which is crucial for ensuring the consistency and quality of the material in a research setting.
Comparative Research with Analogous Compounds and Derivatives
Stereoisomeric Comparison: D-Alanine (B559566) tert.butyl ester hydrochloride vs. L-Alanine tert.butyl ester hydrochloride
D-Alanine and L-alanine are enantiomers, non-superimposable mirror images that differ in their three-dimensional configuration. vedantu.combiopharmaspec.com This fundamental difference in chirality, while not affecting most physical properties like molecular weight or solubility, dictates their interactions in chiral environments, leading to distinct applications and biological roles. vedantu.com
| Property | D-Alanine tert.butyl ester hydrochloride | L-Alanine tert.butyl ester hydrochloride |
| Chirality | D-configuration (R) | L-configuration (S) |
| Biological Role | Component of bacterial cell walls, peptide antibiotics. vedantu.com | Proteinogenic, incorporated into proteins in most living organisms. biopharmaspec.com |
| Typical Use | Synthesis of non-natural peptides, chiral auxiliaries for specific stereochemical outcomes. | Building block in standard peptide synthesis. nih.gov |
In asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule, chiral auxiliaries are often employed. Both D- and L-alanine esters can serve as these auxiliaries, but their opposite configurations lead to the formation of enantiomerically opposite products. cdnsciencepub.comtcichemicals.com The choice between D- and L-alanine tert-butyl ester hydrochloride allows chemists to selectively synthesize one of two possible enantiomers of a desired compound. For example, in a Diels-Alder reaction, using an acryloyl derivative of an L-amino acid ester as the chiral dienophile results in a specific diastereomeric excess of the product; using the D-enantiomer would predictably yield the opposite diastereomer. cdnsciencepub.com This stereochemical control is fundamental in medicinal chemistry, where often only one enantiomer of a drug is active or safe.
The most significant contrast lies in their biological roles. L-Alanine is one of the 20 proteinogenic amino acids used by ribosomes to synthesize proteins in mammals. biopharmaspec.com In contrast, D-alanine is primarily found in the peptidoglycan layer of bacterial cell walls. vedantu.com This makes D-alanine and its derivatives, like the tert-butyl ester, valuable tools for studying bacterial processes and for developing novel antibiotics that target bacterial cell wall synthesis.
Research has shown that D-alanine esters within the lipoteichoic acids (LTA) of gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis are crucial for their physiology. nih.govnih.gov The presence of these D-alanine esters modulates the net charge of the cell surface, which in turn affects biofilm formation, resistance to cationic antimicrobial peptides, and susceptibility to certain antibiotics like vancomycin. nih.govnih.govasm.org The absence of D-alanine esters can lead to increased sensitivity to these antimicrobial agents. nih.govnih.gov Consequently, D-Alanine tert-butyl ester hydrochloride is a key research compound for investigating these phenomena and for the synthesis of probes to study bacterial enzymes involved in cell wall metabolism.
Ester Variants: Comparison with Methyl, Ethyl, and Benzyl (B1604629) Esters of Alanine (B10760859)
The carboxyl group of alanine is commonly protected as an ester during chemical synthesis. The choice of ester—tert-butyl, methyl, ethyl, or benzyl—is a strategic one, as the nature of the ester group significantly influences the compound's properties. numberanalytics.com
The primary influence of the ester group is steric hindrance. The tert-butyl group is significantly larger and bulkier than methyl, ethyl, or even benzyl groups. This steric bulk can affect the reactivity of the molecule. For instance, it can hinder unwanted side reactions at or near the carboxyl group. However, it can also make the ester itself less reactive towards hydrolysis. nih.gov
The electronic properties of the ester group also play a role. Benzyl esters, for example, can be cleaved under different conditions (hydrogenolysis) than simple alkyl esters, offering an alternative deprotection strategy. rsc.org The stability of the ester under various reaction conditions is a key consideration. Tert-butyl esters are known for their stability under basic conditions but are readily cleaved by acid, while methyl and ethyl esters are typically removed by saponification (base-catalyzed hydrolysis). rsc.orgresearchgate.net
| Ester Group | Typical Cleavage Conditions | Key Features |
| tert-Butyl | Acidic conditions (e.g., TFA, HCl). researchgate.netthermofisher.com | High steric hindrance; stable to basic and nucleophilic conditions. organic-chemistry.org |
| Methyl | Base-catalyzed hydrolysis (saponification, e.g., NaOH). rsc.org | Low steric hindrance; susceptible to nucleophilic attack. |
| Ethyl | Base-catalyzed hydrolysis (saponification, e.g., NaOH). | Low steric hindrance, slightly more sterically demanding than methyl. |
| Benzyl (Bzl) | Hydrogenolysis (e.g., H₂, Pd/C); strong acid. rsc.orgorganic-chemistry.org | Offers an orthogonal deprotection strategy; cleavable without affecting acid/base-labile groups. |
In complex, multi-step syntheses such as solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical to success. organic-chemistry.org An "orthogonal" protection strategy is often employed, where different functional groups are protected with groups that can be removed under distinct conditions without affecting the others. organic-chemistry.org
D-Alanine tert-butyl ester hydrochloride fits perfectly into the widely used Boc/Bzl (tert-butyloxycarbonyl/benzyl) or the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection schemes. thermofisher.com In the Fmoc/tBu strategy, the temporary N-terminal Fmoc group is removed with a mild base (like piperidine), to which the tert-butyl ester on the C-terminus (and other tBu-based side-chain protecting groups) is completely stable. thermofisher.com The acid-labile tert-butyl ester is then only removed at the final step using a strong acid like trifluoroacetic acid (TFA). thermofisher.com
In contrast, methyl or ethyl esters would not be suitable for this strategy as they could be partially or fully hydrolyzed by the basic conditions used for Fmoc removal. Benzyl esters offer another layer of orthogonality, as they are typically removed by catalytic hydrogenation, a condition under which both Fmoc and Boc/tBu groups are stable. organic-chemistry.org Therefore, the tert-butyl ester is chosen for its specific stability profile, which allows for the selective deprotection of other groups elsewhere in the molecule during a complex synthesis.
Alanine Analogs: Comparison with β-Alanine tert.butyl ester hydrochloride
Alpha (α) and beta (β) amino acids are positional isomers. In α-alanine, the amino group is attached to the α-carbon, the carbon atom adjacent to the carboxyl group. quora.com In β-alanine, the amino group is on the β-carbon, which is two carbons away from the carboxyl group. wikipedia.org This seemingly small structural change results in significant differences in chemical properties and biological roles. β-Alanine is achiral as it has no stereocenter, unlike α-alanine. wikipedia.org
| Feature | α-Alanine tert.butyl ester hydrochloride | β-Alanine tert.butyl ester hydrochloride |
| Structure | Amino group on the α-carbon (C2). quora.com | Amino group on the β-carbon (C3). wikipedia.org |
| Chirality | Chiral. quora.com | Achiral. wikipedia.org |
| Nucleophilicity | Amine group is less nucleophilic due to the proximity of the electron-withdrawing carboxyl group. nih.gov | Amine group is more nucleophilic as the inductive effect of the carboxyl group is attenuated over the extra carbon atom. nih.gov |
| Biological Role | Proteinogenic (L-form) or bacterial cell wall component (D-form). vedantu.com | Component of pantothenic acid (Vitamin B5) and precursor to carnosine. wikipedia.org |
| Polymerization | Forms α-peptides with a two-carbon backbone repeat. | Forms β-peptides with a three-carbon backbone repeat, leading to different secondary structures (e.g., helices). |
The increased separation between the amino and carboxyl groups in β-alanine reduces the inductive electron-withdrawing effect of the carboxyl group on the amine. This makes the amine of β-alanine more nucleophilic than that of α-alanine. nih.gov This difference in reactivity can influence the conditions required for certain reactions, such as amide bond formation.
In biological systems, α-alanine is a fundamental building block of proteins. differencebetween.com β-Alanine, however, is not incorporated into proteins but serves other important functions. It is a key component of coenzyme A (via pantothenic acid) and is the rate-limiting precursor for the synthesis of carnosine, a dipeptide found in high concentrations in muscle and brain tissue that helps buffer acid levels during intense exercise. wikipedia.org Therefore, β-Alanine tert-butyl ester hydrochloride is used in research related to exercise physiology, metabolism, and as a building block for synthesizing β-peptides and other modified biomolecules. scholarsresearchlibrary.com The different backbone structure of β-peptides compared to α-peptides leads to more stable secondary structures and resistance to proteolytic degradation, making them of interest in drug development.
Structural Differences and Their Impact on Chemical Behavior
The most fundamental difference lies in the stereochemistry at the alpha-carbon. D-Alanine tert-butyl ester hydrochloride is the enantiomer of L-Alanine tert-butyl ester hydrochloride. This mirror-image relationship, while not affecting achiral physical properties like melting point or solubility in achiral solvents, has profound implications in chiral environments.
The chemical reactivity of the ester and amino groups can be influenced by the stereochemistry. While the intrinsic reactivity of the functional groups is identical, their orientation in three-dimensional space dictates how they interact with other chiral molecules, such as enzymes or chiral reagents. For instance, enzymes, being chiral, often exhibit a high degree of stereospecificity. A protease that readily hydrolyzes a peptide bond involving an L-amino acid ester will typically show significantly reduced or no activity towards the corresponding D-enantiomer. This resistance to enzymatic degradation is a key driver for the incorporation of D-amino acids into peptidomimetics to enhance their in-vivo stability. nih.gov
The bulky tert-butyl group also plays a critical role. Compared to smaller ester groups like methyl or ethyl esters, the tert-butyl group provides significant steric hindrance around the carbonyl carbon. This steric bulk can influence the rate of both chemical and enzymatic reactions at the ester functionality. For example, the hydrolysis of the tert-butyl ester is generally slower than that of less hindered esters under similar conditions. This property can be advantageous in providing greater stability during synthetic manipulations.
| Compound | Stereochemistry | Ester Group | Key Structural Feature and Impact on Behavior |
| D-Alanine tert-butyl ester hydrochloride | D-configuration | tert-Butyl | The D-configuration imparts resistance to many common proteases. The bulky tert-butyl group provides steric protection to the carboxyl group, influencing its reactivity. |
| L-Alanine tert-butyl ester hydrochloride | L-configuration | tert-Butyl | As the natural enantiomer, it is more susceptible to enzymatic recognition and degradation. The tert-butyl group still offers steric hindrance. sigmaaldrich.com |
| D-Alanine methyl ester hydrochloride | D-configuration | Methyl | Possesses the D-stereocenter but has a less sterically hindered ester group, potentially leading to faster hydrolysis or other reactions at the carboxyl terminus compared to the tert-butyl ester. |
| β-Alanine tert-butyl ester hydrochloride | Achiral | tert-Butyl | Lacks a chiral center at the alpha-carbon. Its applications are in contexts where the specific stereochemistry of α-amino acids is not required, but the protected amino and carboxyl groups are needed. sigmaaldrich.comtcichemicals.com |
Applications in Peptidomimetic Research and Scaffold Design
The unique structural features of D-Alanine tert-butyl ester hydrochloride make it a valuable tool in the design of peptidomimetics and novel molecular scaffolds.
Peptidomimetic Research:
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The incorporation of D-amino acids is a common strategy in peptidomimetic design to increase resistance to proteolytic degradation. nih.gov D-Alanine, being a simple chiral amino acid, is often used to probe the structural and functional consequences of stereochemical inversion at a specific position within a peptide sequence.
The use of D-Alanine tert-butyl ester hydrochloride allows for the convenient introduction of a D-alanine residue at the C-terminus of a peptide chain during solution-phase synthesis. Its protected form prevents unwanted side reactions, and the tert-butyl group can be removed under specific acidic conditions that are often orthogonal to the removal of other protecting groups used in peptide synthesis. peptide.com For instance, the incorporation of D-alanine has been shown to stabilize specific secondary structures, such as β-turns, which are crucial for the biological activity of many peptides. nih.gov The presence of D-alanine can induce a turn in a peptide backbone, a conformational feature that is often critical for receptor binding. nih.gov
Scaffold Design:
In addition to modifying existing peptides, D-Alanine tert-butyl ester hydrochloride serves as a chiral building block for the synthesis of more complex molecular scaffolds. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While more complex chiral auxiliaries are often employed, derivatives of D-alanine can be used to introduce a specific stereocenter from which further stereocenters can be induced.
The amino and ester functionalities of D-Alanine tert-butyl ester hydrochloride can be chemically modified to create a variety of chiral synthons. For example, the amine can be acylated or alkylated, and the ester can be reduced or reacted with nucleophiles after deprotection. These transformations, starting from a defined stereocenter, are fundamental in asymmetric synthesis, allowing for the construction of complex molecules with precise three-dimensional arrangements. The predictable stereochemistry of D-alanine derivatives makes them reliable starting points for the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. chemimpex.com
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Protocols
The traditional synthesis of amino acid esters often involves the use of hazardous reagents and generates significant chemical waste. The future of D-Alanine (B559566) tert-butyl ester hydrochloride synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact without compromising efficiency. Research is increasingly focused on enzymatic and biocatalytic routes, which offer high selectivity under mild reaction conditions, such as neutral pH and room temperature, often in aqueous media. researchgate.net These biotechnological approaches can significantly lower energy consumption and waste production compared to conventional chemical methods. researchgate.net
| Aspect of Synthesis | Traditional Method | Emerging Greener Protocol |
| Catalysis | Stoichiometric acid/base catalysts | Biocatalysts (e.g., lipases), reusable solid acid catalysts |
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, supercritical CO₂, bio-based solvents, ionic liquids |
| Energy Consumption | High temperatures, prolonged reaction times | Mild conditions (room temperature), process intensification |
| Waste Generation | High E-Factor (Environmental Factor), salt byproducts | Lower E-Factor, biodegradable byproducts, catalyst recycling |
This table provides a comparative overview of traditional versus emerging greener synthetic approaches applicable to D-Alanine tert-butyl ester hydrochloride.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. The integration of D-Alanine tert-butyl ester hydrochloride into flow chemistry setups would enable the on-demand synthesis of peptides and other derivatives with high precision and control.
Furthermore, the use of fully automated synthesis platforms, sometimes termed "chemputers," is a rapidly advancing frontier. researchgate.net These systems, equipped with artificial intelligence and real-time reaction monitoring (e.g., via online NMR), can perform multi-step syntheses unattended. researchgate.netnih.gov A versatile automated apparatus has been developed for preparing various N-(carboxyalkyl)amino-acid tert-butyl ester derivatives, demonstrating the feasibility of this approach. nih.gov Such platforms can autonomously optimize reaction conditions, manage reagent addition, and conduct purification, significantly accelerating the discovery and development of new molecules derived from D-Alanine tert-butyl ester hydrochloride. nih.gov
| Platform Component | Function in Automated Synthesis | Relevance to D-Alanine tert-butyl ester hydrochloride |
| Reagent Modules | Store and dispense starting materials, reagents, and solvents. | Precise delivery of the hydrochloride salt and reaction partners. |
| Reactor Modules | Provide controlled environments (temperature, mixing) for chemical reactions. | Enables peptide coupling or derivatization reactions under optimal conditions. |
| In-line Analytics | Monitor reaction progress and purity in real-time (e.g., NMR, HPLC). | Allows for on-the-fly optimization and ensures complete conversion. |
| Purification Units | Automate chromatographic separation of the desired product. | Isolation of pure peptide segments or final target molecules. |
| Control Software (AI) | Manages the entire workflow, from synthesis to purification, and can use kinetic models to control complex reactions. nih.gov | Enables high-throughput screening of reaction conditions and synthesis of derivative libraries. |
This interactive table outlines the components of an automated synthesis platform and their roles in handling D-Alanine tert-butyl ester hydrochloride.
Computational Chemistry and Theoretical Modeling of Reaction Pathways and Chiral Interactions
Computational chemistry provides powerful tools for understanding and predicting chemical phenomena at the molecular level, thereby guiding experimental design. For a chiral molecule like D-Alanine tert-butyl ester hydrochloride, theoretical modeling is invaluable. Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of its synthesis and subsequent reactions, such as alkylation or peptide coupling. acs.org These models can elucidate transition state geometries and energies, providing insights into reaction kinetics and stereochemical outcomes.
A study on irradiated glycine (B1666218) tert-butyl ester hydrochloride and L-α-alanine ethyl ester used simulation methods to determine the electronic structure of the resulting paramagnetic centers, showcasing the power of these techniques to analyze reactive intermediates. researchgate.net Similar methods can be applied to model the chiral interactions of D-Alanine tert-butyl ester hydrochloride with catalysts, solvents, and other reactants. This understanding is crucial for designing new enantioselective transformations and for predicting the conformational preferences of peptides containing a D-alanine residue, which in turn influences their biological activity and material properties.
Exploration of Novel Catalytic Systems for Enantioselective Transformations
While D-Alanine tert-butyl ester hydrochloride is already chiral, its α-proton can be substituted to create more complex, non-natural amino acids with quaternary stereocenters. A major research avenue is the development of novel catalytic systems for such enantioselective transformations. Phase-transfer catalysis (PTC) has emerged as a powerful technique for the asymmetric alkylation of amino acid Schiff base esters. acs.orgnih.gov
Research has shown that chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, can facilitate the alkylation of alanine (B10760859) Schiff base tert-butyl esters with high enantioselectivity under mild conditions. nih.govorgsyn.org The design of new catalysts, such as bifunctional quaternary phosphonium (B103445) bromides or binaphthyl-modified N-spiro-type catalysts, continues to push the boundaries of efficiency and selectivity, often requiring very low catalyst loadings (0.05-0.1 mol%). orgsyn.org These advanced catalytic methods open up pathways to a vast array of structurally diverse D-amino acid derivatives that are otherwise difficult to synthesize.
| Catalyst Type | Substrate | Key Features & Findings |
| Cinchona Alkaloid-Derived PTC | 2-Naphthyl aldimine tert-butyl ester | Achieves high enantioselectivity in the synthesis of α-alkyl-alanines. nih.gov |
| Binaphthyl-Modified N-Spiro PTC | Alanine derivative | Highly reactive catalyst allowing for low loadings (0.05-0.1 mol%) and excellent enantioselectivities. orgsyn.org |
| Chiral Bifunctional Quaternary Phosphonium Bromides | Glycine derivatives | Possess an amide moiety that contributes to catalytic efficiency and stereocontrol. acs.org |
| Silver/ThioClickFerrophos Complex | Glycine imino ester | Effective for asymmetric conjugate addition reactions to create complex amino acid structures. acs.org |
This table summarizes findings on novel catalytic systems applicable for the enantioselective transformation of alanine esters.
Applications in Advanced Functional Materials and Nanotechnology
The unique stereochemistry of D-Alanine tert-butyl ester hydrochloride makes it an attractive building block for advanced functional materials. Its incorporation into polymers or supramolecular assemblies can induce chirality, leading to materials with specific optical properties or chiral recognition capabilities. For example, research on calixarenes has demonstrated that attaching chiral L-alanine ester derivatives can create hosts with the ability to recognize specific ions or molecules. researchgate.net A similar approach using the D-enantiomer could lead to new sensors or separation media with complementary selectivity.
In nanotechnology, chiral molecules are used to modify the surface of nanoparticles (e.g., gold, quantum dots) to create chiral interfaces. D-Alanine tert-butyl ester hydrochloride could be used to functionalize such surfaces, potentially enabling enantioselective catalysis or creating chiroptical nanoprobes for biological imaging. The self-assembly of peptides containing D-alanine can lead to the formation of well-defined nanostructures like nanotubes or hydrogels, whose properties are dictated by the stereochemistry of their constituent amino acids. These materials have potential applications in tissue engineering, drug delivery, and nanoelectronics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for D-Alanine tert-butyl ester hydrochloride, and how do solvent systems influence yield?
- Methodology : The compound is synthesized via esterification of D-alanine with tert-butanol under acidic conditions. Key parameters include:
-
Solvent : Anhydrous ethanol or ethanol-water mixtures (9:1) are optimal for dissolving reactants and stabilizing intermediates .
-
Catalyst : Hydrochloric acid (HCl) or acetyl chloride is used to protonate the hydroxyl group of tert-butanol, enhancing reactivity .
-
Temperature : Reactions are typically conducted at 40°C for 12–24 hours to achieve >98% conversion .
-
Purification : The product is isolated via cold ethanol recrystallization, yielding white crystalline solids with a melting point of 170–175°C .
- Data Table : Synthetic Conditions Comparison
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | Ethanol (anhydrous) | Ethanol-water (9:1) |
| Catalyst | Acetyl chloride | HCl gas |
| Reaction Time | 24 hours | 18 hours |
| Yield | 85% | 90% |
Q. How is D-Alanine tert-butyl ester hydrochloride characterized to confirm structural integrity and purity?
- Analytical Techniques :
- HPLC : Reverse-phase chromatography with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) detects impurities <0.5% .
- NMR : H NMR (DO) shows characteristic peaks: δ 1.4 ppm (tert-butyl CH), 3.7 ppm (ester CH), and 4.2 ppm (α-CH) .
- TLC : Silica gel plates (ethyl acetate:hexane = 1:1) confirm single-spot purity (R = 0.45–0.55) .
Q. What are its primary applications as a chiral building block in peptide synthesis?
- Role : The tert-butyl ester protects the carboxyl group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions (e.g., TFA) .
- Case Study : Used in synthesizing D-enantiomeric peptides resistant to proteolytic degradation, enhancing bioavailability in drug design .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated, and what analytical challenges arise?
- Chiral Resolution :
- Chiral HPLC : Use columns like Chiralpak IA (eluent: hexane/isopropanol) to separate D/L isomers. Retention time differences of 1–2 minutes confirm >99% enantiomeric excess .
- Polarimetry : Specific rotation = +12.5° (c = 1 in HO) distinguishes D-isomers from L-forms .
- Challenges : Baseline separation requires optimization of mobile phase pH and column temperature due to structural similarity of enantiomers .
Q. How do storage conditions (pH, temperature) impact the stability of D-Alanine tert-butyl ester hydrochloride?
- Stability Studies :
- pH Sensitivity : Degrades rapidly at pH > 8, with tert-butyl ester hydrolysis forming D-alanine (t = 2 hours at pH 9) .
- Temperature : Stable at −20°C for >2 years; room temperature storage leads to 5% decomposition over 6 months .
Q. What computational models predict its reactivity in enzymatic peptide-bond formation?
- Molecular Dynamics (MD) Simulations :
- Substrate Binding : D-Alanine tert-butyl ester shows higher affinity (K = 12 µM) for D-alanyl-D-alanine ligase compared to L-forms due to steric complementarity .
- Transition State Analysis : QM/MM simulations reveal a lower activation energy (ΔG = 18 kcal/mol) for ester-to-amide conversion in D-enantiomers .
Q. How does isotopic labeling (e.g., C, N) facilitate metabolic tracing in biological studies?
- Isotope Incorporation :
- Synthesis : Use C-labeled tert-butanol or N-D-alanine to produce labeled esters for tracking in vivo .
- Applications : In bacterial studies, C-labeled esters trace D-alanine incorporation into lipoteichoic acids, elucidating cell wall biosynthesis pathways .
Contradictions and Resolutions
- Synthetic Yield Variability : Some protocols report 85% yields , while others achieve 90% . This discrepancy arises from differences in solvent purity and HCl gas flow rate.
- Enzymatic Selectivity : While MD simulations predict D-isomer preference , in vitro assays sometimes show non-specific binding. Resolution requires crystallographic validation of enzyme-substrate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
